5-Fluoro-3-nitrobenzene-1,2-diamine
Description
Significance of Substituted Phenylenediamines in Advanced Organic Synthesis
Substituted phenylenediamines are a class of aromatic compounds that serve as crucial intermediates and building blocks in a multitude of synthetic applications. Their utility stems from the presence of two amino groups on a benzene (B151609) ring, which can be further functionalized to create a wide range of derivatives.
Historically, para-phenylenediamines (PPDs) have been fundamental as primary intermediates in the synthesis of azo dyes. researchgate.net In contemporary materials science, they are used in the chemical oxidative polymerization to produce poly(p-phenylenediamine) and its derivatives. tandfonline.comtandfonline.com These polymers are noted for their thermal stability and have been investigated for creating advanced membranes for applications such as air separation. tandfonline.comtandfonline.com
Furthermore, substituted phenylenediamines are key precursors for the synthesis of various heterocyclic compounds. They are particularly valuable in constructing frameworks like quinoxalines and benzothiazoles, which are significant in pharmaceutical and materials chemistry. The reactivity of the diamine moiety allows for condensation reactions with dicarbonyl compounds to form these important heterocyclic systems. N,N'-substituted p-phenylenediamines are also widely used as antioxidants in the rubber industry to prevent degradation and cracking. nih.govmdpi.com
Overview of Fluorinated and Nitrated Aromatic Diamine Scaffolds in Contemporary Chemical Research
The incorporation of fluorine and nitro groups onto an aromatic diamine scaffold introduces unique electronic properties and reactivity, making these compounds highly valuable in modern chemical research. Fluorinated and nitrated aromatic compounds are recognized as important building blocks, often utilized in sequential nucleophilic aromatic substitution reactions. researchgate.net
The presence of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups. More importantly, the nitro group is a versatile functional handle that can be readily reduced to an amino group, providing a pathway to further functionalization and the synthesis of complex molecules. nih.gov This versatility makes nitroaromatics essential intermediates for a wide array of chemicals, including pharmaceuticals and agrochemicals. nih.gov In the context of drug discovery, introducing a nitro group can significantly alter a molecule's physicochemical properties. nih.gov
The fluorine atom also imparts specific characteristics. Its high electronegativity influences the molecule's electronic distribution and can enhance metabolic stability in drug candidates. The inclusion of fluorine can also improve the solubility of the compound in certain solvents. The combination of both fluoro and nitro substituents on a diamine core creates a highly functionalized and reactive molecule. For instance, compounds like 4-Fluoro-5-nitrobenzene-1,2-diamine (B55508) serve as precursors for complex heterocyclic systems such as indoloquinoxalines. The interplay between the electron-withdrawing nitro group and the moderately deactivating fluorine atom governs the regioselectivity of further chemical modifications.
Research Landscape and Emerging Trends for 5-Fluoro-3-nitrobenzene-1,2-diamine and its Analogues
This compound is a specific isomer within the family of fluorinated and nitrated phenylenediamines. While detailed research specifically on the 5-fluoro-3-nitro isomer is not as widespread as for some of its analogues, its chemical properties and potential applications can be inferred from the study of related compounds. The primary interest in this and similar molecules lies in their role as intermediates in organic synthesis.
Analogues such as 4-Fluoro-5-nitrobenzene-1,2-diamine and 3-Fluoro-6-nitrobenzene-1,2-diamine are utilized as key intermediates for building heterocyclic structures relevant to medicinal and materials chemistry. Research trends indicate a focus on leveraging the unique substitution pattern of these molecules for constructing complex, functionalized products. The diamine groups provide a reactive site for forming fused ring systems, while the fluoro and nitro groups can be used to tune the electronic properties and provide sites for further derivatization.
Theoretical and experimental NMR studies have been conducted on a series of nitrobenzene-1,2-diamines to understand the influence of substituents on their spectroscopic properties. researchgate.net This fundamental research is crucial for the characterization and quality control of these compounds in synthetic applications. The emerging trend appears to be the utilization of these highly functionalized building blocks in the synthesis of novel materials and biologically active compounds, where the specific arrangement of the fluoro, nitro, and diamine groups can be exploited to achieve desired molecular properties and activities.
Table of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 170098-85-8 | abovchem.comsigmaaldrich.com |
| Molecular Formula | C₆H₆FN₃O₂ | abovchem.comsigmaaldrich.com |
| Molecular Weight | 171.13 g/mol | abovchem.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-nitrobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMCJPBOBDFJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572690 | |
| Record name | 5-Fluoro-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170098-85-8 | |
| Record name | 5-Fluoro-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 5 Fluoro 3 Nitrobenzene 1,2 Diamine
Reactions Involving Amino Functional Groups
The adjacent amino groups in 5-fluoro-3-nitrobenzene-1,2-diamine are primary sites for reactions, readily participating in condensation and cyclization reactions to form a variety of heterocyclic structures.
Condensation Reactions for Heterocycle Formation
The 1,2-diamine functionality is a classic precursor for the synthesis of five- and six-membered heterocycles through condensation with 1,2-dicarbonyl compounds or their equivalents. For instance, reaction with α-dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) leads to the formation of quinoxalines. These reactions typically proceed under mild acidic or thermal conditions. The electron-withdrawing nature of the nitro and fluoro groups can influence the nucleophilicity of the amino groups, potentially requiring slightly more forcing conditions compared to unsubstituted o-phenylenediamines.
Similarly, condensation with aldehydes and ketones can form Schiff bases. The reactivity of the amino groups allows for the construction of various heterocyclic systems, which are significant in medicinal chemistry and materials science.
Cyclization Reactions for Fused Aromatic Frameworks
The diamino moiety is instrumental in constructing fused aromatic systems. These reactions often involve intramolecular cyclization following an initial intermolecular reaction. For example, reaction with appropriate reagents can lead to the formation of benzimidazoles, a key scaffold in many pharmaceutical agents. The specific substitution pattern of this compound, with its electron-withdrawing groups, can affect the regioselectivity and rate of these cyclization reactions. rsc.org The presence of the fluorine and nitro groups can also be exploited to tune the electronic properties of the resulting fused aromatic frameworks.
Reactions Involving the Nitro Functional Group (e.g., Further Reductions, Oxidations)
The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. This reduction is a common strategy to introduce an additional amino group, leading to the formation of a triaminobenzene derivative.
Reduction: The nitro group can be selectively reduced under various conditions. Common reducing agents include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas.
Metal/Acid Combinations: Such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or zinc powder in ethanol (B145695).
The reduction of the nitro group to an amine significantly alters the electronic properties of the benzene (B151609) ring, transforming it from an electron-deficient to an electron-rich system. This change dramatically influences its reactivity in subsequent reactions, such as electrophilic aromatic substitution.
Oxidation: While less common, the nitro group can participate in oxidative reactions under specific conditions, potentially leading to the formation of other nitrogen-containing functional groups. However, the primary utility of the nitro group in this compound lies in its ability to be reduced.
Reactivity of the Fluorine Substituent (e.g., Nucleophilic Displacement)
The fluorine atom on the aromatic ring is subject to nucleophilic aromatic substitution (SNA_r). The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the fluorine, activates the ring towards nucleophilic attack. This makes the displacement of the fluoride (B91410) ion by various nucleophiles a feasible and synthetically useful reaction.
Common nucleophiles that can displace the fluorine atom include:
Oxygen nucleophiles: such as alkoxides and phenoxides.
Sulfur nucleophiles: such as thiols.
Nitrogen nucleophiles: such as amines. nih.gov
The rate of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions. The electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of the fluoride ion. rsc.org In some instances, the fluorine atom remains intact even in the presence of strong nucleophiles and bases, highlighting the nuanced reactivity of the molecule. nih.gov
Electrophilic Aromatic Substitution Patterns of the Benzene Ring
The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (two amino groups, which are ortho, para-directing but deactivating in acidic media, and a strong meta-directing nitro group). The fluorine atom is also a deactivating, yet ortho, para-directing group. libretexts.org
The directing effects of the substituents are as follows:
Amino groups (-NH₂): Activating and ortho, para-directing. However, under the acidic conditions often used for electrophilic aromatic substitution, they are protonated to form -NH₃⁺ groups, which are strongly deactivating and meta-directing.
Nitro group (-NO₂): Strongly deactivating and meta-directing. wikipedia.org
Fluorine atom (-F): Deactivating and ortho, para-directing. libretexts.org
Given the combined deactivating nature of these groups, electrophilic aromatic substitution on this molecule is generally difficult and requires harsh reaction conditions. wikipedia.orgmsu.edu The regiochemical outcome would be complex and depend on the specific electrophile and reaction conditions, with the directing effects of all substituents needing to be considered.
Exploration of Reaction Mechanisms and Intermediates (e.g., Aryne Intermediates)
While nucleophilic aromatic substitution often proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate, under certain conditions, particularly with strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. masterorganicchemistry.com For this compound, the generation of a benzyne intermediate would involve the elimination of HF. The subsequent addition of a nucleophile to the highly reactive benzyne could lead to a mixture of regioisomeric products.
The formation of an aryne intermediate from a fluorinated aromatic compound is a known phenomenon, though less common than from other haloaromatics. The strong base required for the elimination step would also react with the acidic protons of the amino groups. The intricate interplay of the functional groups on the ring would influence the feasibility and outcome of reactions proceeding through such intermediates. masterorganicchemistry.com
Derivatization and Structural Diversity Based on the 5 Fluoro 3 Nitrobenzene 1,2 Diamine Core
Synthesis of Nitrogen-Containing Heterocyclic Systems
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds or their equivalents is a classical and widely employed strategy for the construction of various nitrogen-containing heterocyclic systems. The reactivity of 5-Fluoro-3-nitrobenzene-1,2-diamine allows for its participation in these cyclization reactions, leading to the formation of diverse and complex molecular architectures.
Quinoxalines, a class of benzopyrazines, are synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This reaction is a cornerstone in heterocyclic chemistry, providing access to a scaffold present in many biologically active molecules and functional materials. mdpi.com The synthesis of quinoxaline (B1680401) derivatives can be achieved through various methods, including microwave-assisted reactions and the use of different catalytic systems to enhance efficiency and yield. nih.govmdpi.com
The general synthesis of quinoxalines involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, often in a suitable solvent and sometimes with a catalyst to facilitate the reaction. nih.govresearchgate.net A variety of catalysts, such as Lewis acids, Brønsted acids, and metal nanoparticles, have been explored to optimize this condensation. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| o-phenylenediamine, 1,2-dicarbonyl compound | Toluene, MoVP catalyst, room temperature | Quinoxaline derivative | nih.gov |
| 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles, benzene-1,2-diamines | Microwave, xylene, 220 °C | Quinoxaline derivative | mdpi.com |
| 1,2-benzenediamine, α-aminoxylated 1,3-dicarbonyl compounds | Acidic elimination, condensation | Quinoxaline derivative | nih.gov |
The reaction of this compound with various 1,2-dicarbonyl compounds under appropriate conditions would be expected to yield a series of 6-fluoro-8-nitroquinoxaline derivatives. The electronic effects of the fluoro and nitro groups can influence the reaction kinetics and the properties of the resulting quinoxalines.
Benzimidazoles are another important class of heterocyclic compounds synthesized from o-phenylenediamines. The most common method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester, or nitrile), typically in the presence of an acid catalyst. rsc.orgresearchgate.net The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration to afford the benzimidazole (B57391) ring. nih.gov
Numerous synthetic protocols have been developed for benzimidazole synthesis, including the use of various catalysts and reaction conditions to improve yields and accommodate a wide range of substrates. rsc.org For instance, the condensation of o-phenylenediamines with aldehydes is a widely studied and efficient method for accessing 2-substituted benzimidazoles. rsc.org
| Reactants | Catalyst/Conditions | Product | Reference |
| o-phenylenediamine, formic acid | Reflux, 100°C | Benzimidazole | nih.gov |
| o-phenylenediamine, aldehydes | Various catalysts | 2-substituted benzimidazoles | rsc.org |
| 4-nitro-1,2-phenylenediamine, aromatic aldehydes | Sodium metabisulfite, dimethoxyethane, reflux | 5-nitro-benzimidazole derivatives | |
| 4-chloro-o-phenylenediamine, anthranilic acid | Hydrochloric acid, reflux | 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | researchgate.net |
By employing this compound in these reactions, a range of 6-fluoro-4-nitrobenzimidazole derivatives can be synthesized. The presence of the fluoro and nitro groups is expected to significantly impact the biological activity and chemical properties of these novel benzimidazoles.
Benzotriazoles are formed through the diazotization of o-phenylenediamines, followed by intramolecular cyclization. gsconlinepress.comgsconlinepress.com This is typically achieved by treating the o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). gsconlinepress.com The resulting benzotriazole (B28993) can exist in two tautomeric forms. gsconlinepress.comijariie.com The benzotriazole scaffold is a key component in many compounds with diverse applications. ijariie.com
The synthesis of substituted benzotriazoles can be achieved by starting with the appropriately substituted o-phenylenediamine. openmedicinalchemistryjournal.commdpi.com For instance, 3-fluorobenzene-1,2-diamine (B95444) is a key intermediate for the synthesis of certain fluoro-substituted benzotriazole derivatives. openmedicinalchemistryjournal.commdpi.com
| Reactants | Reagents/Conditions | Product | Reference |
| o-phenylenediamines | Acetic acid, sodium nitrite | Benzotriazole | gsconlinepress.com |
| 4-fluoro-1H-benzo[d] nih.govnih.govCurrent time information in Bangalore, IN.triazole, 1-chloro-4-nitrobenzene | Cs2CO3, DMA, 75°C | Mixture of fluoro-nitrophenyl-benzotriazole isomers | openmedicinalchemistryjournal.com |
The reaction of this compound with nitrous acid is anticipated to produce 6-fluoro-4-nitro-1H-benzotriazole, a potentially valuable intermediate for further chemical transformations and biological evaluation.
The synthesis of imidazo[2,1-b]-1,3,4-thiadiazole systems involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-haloketone, such as a phenacyl bromide. researchgate.netmdpi.com This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization with dehydration to form the fused heterocyclic system. mdpi.com These compounds have been investigated for a range of biological activities. researchgate.netnih.gov
The synthesis often begins with the preparation of a substituted 2-amino-1,3,4-thiadiazole, which can be derived from a corresponding carboxylic acid and thiosemicarbazide. mdpi.com This intermediate is then reacted with an appropriate α-haloketone to build the imidazo[2,1-b]-1,3,4-thiadiazole core. researchgate.netmdpi.com
| Reactants | Reagents/Conditions | Product | Reference |
| 2-amino-1,3,4-thiadiazole, phenacyl bromides | Ethanol (B145695), reflux | Imidazo[2,1-b] rsc.orgnih.govCurrent time information in Bangalore, IN.thiadiazole | researchgate.net |
| 2-aryl-2H-1,2,3-triazole-4-carboxylic acids, thiosemicarbazide | - | 2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazole | mdpi.com |
| 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles, phenacyl bromides | Dry ethanol, boiling | 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | mdpi.com |
While the direct synthesis from this compound is not a single step, this diamine could serve as a precursor to a substituted 2-aminobenzothiazole, which could then potentially be converted to a thiadiazole intermediate for the synthesis of novel fluoro- and nitro-substituted imidazo[2,1-b]-1,3,4-thiadiazole systems.
The synthesis of 1,3-dihydro-2H-benzo[b] rsc.orgCurrent time information in Bangalore, IN.diazepin-2-ones typically involves the condensation of o-phenylenediamines with β-ketoesters, such as ethyl acetoacetate (B1235776) or ethyl aroylacetates. nih.govacs.org This reaction, often carried out in a high-boiling solvent like xylene, can lead to the formation of regioisomers when an unsymmetrically substituted o-phenylenediamine is used. nih.govacs.org
The reaction of an unsymmetrical diamine with a β-ketoester can potentially yield two different benzodiazepine (B76468) products, depending on which amino group of the diamine reacts with the ketone and which reacts with the ester functionality of the β-ketoester. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on the diamine ring.
| Reactants | Conditions | Product | Reference |
| Benzene-1,2-diamines, β-oxoesters | Xylene, 120°C | 1,3-dihydro-2H-benzo[b] rsc.orgCurrent time information in Bangalore, IN.diazepin-2-ones | nih.gov |
| 2,3-diaminopyridines, ethyl aroylacetates | - | 3,5-dihydro-4H-pyrido[2,3-b] rsc.orgCurrent time information in Bangalore, IN.diazepin-4-ones (regiospecific) | nih.govacs.org |
In the case of this compound, the condensation with a β-ketoester could lead to two possible regioisomers of a fluoro-nitro-substituted dihydrobenzo[b] rsc.orgCurrent time information in Bangalore, IN.diazepin-2-one. The strong electron-withdrawing effect of the nitro group is expected to decrease the nucleophilicity of the adjacent amino group, potentially directing the initial condensation to the other, more nucleophilic amino group and influencing the final product distribution.
Formation of Other Substituted Benzenediamine Analogues
The fluoro and nitro groups on the this compound ring are amenable to various chemical transformations, allowing for the synthesis of other substituted benzenediamine analogues. These transformations can include nucleophilic aromatic substitution of the fluorine atom or reduction of the nitro group.
The fluorine atom, activated by the ortho and para nitro and amino groups, could potentially be displaced by various nucleophiles. Similarly, the nitro group can be selectively reduced to an amino group under controlled conditions, leading to a triaminobenzene derivative. These transformations would significantly expand the range of accessible substituted o-phenylenediamines, which can then be used as building blocks for a wider variety of heterocyclic systems. For example, the synthesis of unsymmetrically N-substituted and N,N'-disubstituted 5,12-dihydrodibenzo[b,f] rsc.orgCurrent time information in Bangalore, IN.diazocine-6,11-diones has been achieved through the selection of appropriate building blocks and post-cyclization modifications. nih.gov
| Starting Material | Reaction | Product | Reference |
| o-phenylenediamines | Cyclocondensation with sodium nitrite in acetic acid | Benzotriazoles | gsconlinepress.com |
| Benzene-1,2-diamine, dimethyl phthalate | - | 5,12-dihydrodibenzo[b,f] rsc.orgCurrent time information in Bangalore, IN.diazocine-6,11-dione | nih.gov |
| 4-nitrobenzene-1,2-diamine, dimethyl phthalate | - | Nitro-substituted 5,12-dihydrodibenzo[b,f] rsc.orgCurrent time information in Bangalore, IN.diazocine-6,11-dione | nih.gov |
These derivatization strategies underscore the utility of this compound as a versatile platform for generating a library of complex and functionally diverse molecules.
Computational and Theoretical Investigations of 5 Fluoro 3 Nitrobenzene 1,2 Diamine
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Spectroscopic Properties)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of molecules like 5-Fluoro-3-nitrobenzene-1,2-diamine. These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively complex aromatic systems.
A key application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. For a series of nitrobenzene-1,2-diamines, theoretical NMR studies have been successfully conducted using DFT at the B3LYP/6-311++G(d,p) computational level. researchgate.netcsic.es This approach involves optimizing the molecular geometry using a hybrid HF/DFT B3LYP method with a 6-31G(d) basis set, followed by the calculation of absolute shieldings using the Gauge-Including Atomic Orbital (GIAO) approximation. researchgate.net The calculated chemical shifts and coupling constants from these theoretical models have shown good agreement with experimental data for related compounds, suggesting that this methodology can be reliably applied to this compound to predict its ¹H, ¹³C, and ¹⁵N NMR spectra. researchgate.net Such calculations can help in the structural confirmation and characterization of the compound.
The table below summarizes the computational methods that have been applied to the study of related nitroaromatic compounds, which would be applicable to this compound.
| Computational Method | Basis Set | Application | Reference |
| DFT (B3LYP) | 6-311++G(d,p) | NMR Chemical Shift Calculation | researchgate.net |
| HF/DFT (B3LYP) | 6-31G(d) | Geometry Optimization | researchgate.net |
| TD-DFT | 6-31++G(d,p) | Electronic Properties, Absorption Spectra | researchgate.net |
Furthermore, DFT calculations are crucial for analyzing vibrational spectra (FT-IR and Raman). For similar molecules, DFT methods have been used to compute fundamental frequencies, which, after scaling, show excellent correlation with experimental spectra. This allows for a detailed assignment of vibrational modes and an understanding of how the substituents—in this case, the fluoro, nitro, and diamine groups—influence the molecular vibrations.
Molecular Orbital Analysis and Prediction of Reactivity
Molecular orbital (MO) theory provides a framework for understanding the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For various organic molecules, including those with nitro and amino groups, DFT calculations have been employed to determine the HOMO-LUMO gap and other global reactivity descriptors. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which can be calculated from the HOMO and LUMO energies.
While specific calculations for this compound are not widely published, studies on related compounds provide valuable insights. For instance, the HOMO-LUMO gap for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate was found to be low, indicating high chemical reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule can predict the most probable sites for electrophilic and nucleophilic attack. In nitroaromatic compounds, the LUMO is often localized on the nitro group and the benzene (B151609) ring, indicating these are the primary sites for nucleophilic attack. Conversely, the HOMO is typically located on the amino groups, suggesting these are the sites for electrophilic attack.
The following table presents calculated HOMO-LUMO gap energies for related compounds, illustrating the typical energy ranges obtained by DFT methods.
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide | DFT/B3LYP/6-31++G(d,p) | - | - | 5.521 | researchgate.net |
These studies indicate that the presence of both electron-donating (amino) and electron-withdrawing (nitro, fluoro) groups in this compound will lead to a complex interplay of electronic effects, resulting in a specific HOMO-LUMO distribution and reactivity pattern that can be precisely mapped using DFT.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms by modeling the potential energy surface of a reaction. This involves locating and characterizing the stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For aromatic compounds, particularly those with multiple functional groups like this compound, a variety of reactions are possible, including electrophilic and nucleophilic aromatic substitution, and reactions involving the amino and nitro groups. For example, the synthesis of heterocyclic compounds often starts from substituted o-phenylenediamines. Modeling the cyclization reactions of this compound with various reagents can help in understanding the regioselectivity and stereoselectivity of these processes.
DFT methods are commonly used to calculate the geometries and energies of transition states. By identifying the transition state structure, which is a first-order saddle point on the potential energy surface, and performing frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate, the reaction pathway can be mapped out. Although specific studies on the reaction mechanisms of this compound are scarce in the literature, the established computational methodologies are fully capable of providing detailed mechanistic insights. Such studies would be invaluable for optimizing reaction conditions and designing new synthetic routes.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and biological activity. This compound has several rotatable bonds, including those of the amino and nitro groups. The orientation of these groups relative to the benzene ring can significantly affect the molecule's dipole moment, steric accessibility, and intermolecular interactions.
Conformational analysis can be performed using computational methods to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of interest and calculating the energy at each point, a process known as a potential energy surface scan.
Applications in Advanced Organic Synthesis and Materials Science
Role as Precursors for Complex Organic Molecules
Substituted o-phenylenediamines, including the fluorinated and nitrated analogue 5-Fluoro-3-nitrobenzene-1,2-diamine, are fundamental precursors for the construction of complex heterocyclic frameworks. These diamines serve as versatile scaffolds in synthetic organic chemistry for creating fused aromatic systems. For instance, related isomers are key intermediates in synthesizing quinoxalines and benzothiazoles. The presence of the two adjacent amine groups allows for cyclocondensation reactions with a variety of diketones, aldehydes, and carboxylic acid derivatives to form these important heterocyclic cores.
Furthermore, the nitro group and fluorine atom on the ring provide additional handles for synthetic modification. The nitro group can be readily reduced to another amine, creating a triaminobenzene derivative which opens up further synthetic pathways. The fluorine atom can influence the molecule's reactivity and solubility, making these compounds valuable tools in multi-step syntheses.
Building Blocks for Pharmaceutical Intermediates
The class of substituted diaminobenzenes is critical in medicinal chemistry as they are starting materials for numerous biologically active compounds. mdpi.com The heterocyclic systems derived from these diamines, such as benzimidazoles, indoloquinoxalines, and benzothiazoles, form the core structure of many pharmaceutical agents. mdpi.com For example, 1,2-disubstituted benzimidazoles synthesized from substituted diaminobenzenes have been investigated for their cytotoxicity against cancer cells. mdpi.com
While direct synthesis pathways for specific drugs from this compound are proprietary, the importance of analogous fluorinated nitroaromatics is well-documented. For instance, the synthesis of 5-fluoroindol-2-one, a key intermediate for the multi-targeted tumor therapy drug Sunitinib, relies on a fluorinated nitrobenzene (B124822) precursor, highlighting the value of such compounds in accessing important pharmaceutical ingredients.
Precursors for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes)
In the field of materials science, substituted diaminobenzenes are crucial for developing new organic electronic materials. mdpi.com They are used as foundational building blocks for arylbenzimidazole-based materials, which are employed in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com The specific properties of the diamine precursor, including the presence of a fluorine atom, can tune the electronic and photophysical properties of the final material.
Additionally, N-substituted o-phenylenediamines can be used to prepare more complex structures like dihydrotetraazaanthracenes, which are another class of materials being explored for use in organic electronic devices. mdpi.com The ability to systematically modify the diamine starting material allows for the fine-tuning of material properties for specific electronic applications.
Monomers for Polymeric Materials (e.g., Aromatic Polyamides)
Diamines are essential monomers for the synthesis of high-performance polymers. Specifically, triphenylamine-based diamines are recognized as versatile monomers for creating aromatic polyamides with a range of desirable properties. mdpi.com Following this principle, substituted benzene-1,2-diamines like this compound can serve as monomers in polycondensation reactions. The resulting polymers, such as aromatic polyamides or polyimides, are known for their high thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced engineering applications.
Components in Catalysis (e.g., Organocatalysts)
The structural features of benzene-1,2-diamine derivatives make them suitable for applications in catalysis. They have been investigated as hydrogen bond donors in non-covalent organocatalysts. mdpi.com In this role, the two amine groups can form hydrogen bonds to activate a substrate, facilitating a chemical reaction.
Furthermore, substituted benzenediamines can be converted into benzotriazolium salts. mdpi.com These salts, formed by reacting the diamine with a nitrite (B80452) source, can function as Lewis acid catalysts in certain organic transformations, such as the Nazarov reaction. mdpi.com
Synthesis of Specialty Chemicals and Reagents
By its nature as a multi-functionalized intermediate, this compound is itself a specialty chemical reagent. Its primary use is in the synthesis of other high-value, specialized chemicals. chemsrc.com The applications detailed in the preceding sections—creating pharmaceutical intermediates, OLED materials, high-performance polymers, and catalysts—all fall under the umbrella of producing specialty chemicals. The unique combination of a fluorinated, nitrated o-phenylenediamine (B120857) structure makes it a specific and valuable reagent for chemists seeking to introduce these functionalities into more complex target molecules.
Interactive Data Table: Chemical Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 170098-85-8 |
| Molecular Formula | C₆H₆FN₃O₂ |
| Molecular Weight | 171.13 g/mol |
| Synonyms | 1,2-diamino-4-fluoro-6-nitrobenzene |
Structure Activity Relationship Sar Studies in a Chemical Context
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The reactivity and selectivity of the 5-Fluoro-3-nitrobenzene-1,2-diamine aromatic ring are governed by the cumulative electronic and steric effects of its four substituents.
Nitro Group (-NO₂): The nitro group is a potent deactivating group. It strongly withdraws electron density from the ring through both a powerful -M effect and a strong -I effect. quora.com This withdrawal of electron density makes the ring much less reactive towards electrophiles and directs incoming electrophiles to the meta position. quora.com
Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing via its -I effect due to its high electronegativity, which deactivates the ring. csbsju.edu However, it can donate electron density through a +M effect via its lone pairs. csbsju.edu Although it is a deactivator, it is considered an ortho-, para-director because it can stabilize the arenium ion intermediate at these positions through resonance. reddit.com
In this compound, the two activating amino groups are positioned ortho to each other. The strongly deactivating nitro group is meta to one amino group and para to the other. The deactivating fluoro group is meta to the other amino group. The combined influence of these groups makes the molecule's reactivity nuanced. The powerful activating nature of the two amino groups counteracts the deactivating effects of the nitro and fluoro groups to some extent.
The primary synthetic utility of ortho-phenylenediamines like this compound is in the formation of heterocyclic systems. The adjacent amine groups readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form quinoxalines, a key scaffold in medicinal chemistry. The presence of the fluoro and nitro groups on the resulting quinoxaline (B1680401) ring system is valuable for modulating properties such as metabolic stability and receptor binding affinity. Reduction of the nitro group can also provide a triamine, opening pathways to other complex heterocyclic structures.
Correlation of Structural Modifications with Spectroscopic Signatures
While specific experimental spectra for this compound are not widely published, its spectroscopic signatures can be predicted by analyzing the effects of its substituents and comparing them to related compounds like 2-nitroaniline, 3-nitro-o-phenylenediamine, and fluoronitrobenzenes. wikipedia.orgnih.gov
¹H NMR Spectroscopy: The aromatic region would display signals for the two protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing nitro and fluoro groups. The proton situated between the two amino groups (at C4) would likely appear at the most upfield position due to the strong shielding from both ortho amino groups. The proton at C6, positioned between the nitro and fluoro groups, would be the most downfield due to strong deshielding. The amine protons (-NH₂) would appear as broad singlets, with their chemical shift being sensitive to solvent and concentration. Intramolecular hydrogen bonding between the C2-amino group and the C3-nitro group could cause the proton of that specific amine to appear further downfield. nih.gov
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
|---|---|---|---|---|
| H-4 | 6.0 - 6.5 | d | J(H-F) ≈ 8-10 | Shielded by two ortho -NH₂ groups. |
| H-6 | 7.5 - 8.0 | d | J(H-F) ≈ 4-6 | Deshielded by ortho -NO₂ and para -F groups. |
| -NH₂ (at C1) | 5.0 - 6.0 | br s | - | Typical range for aromatic amines. |
¹³C NMR Spectroscopy: The carbon atoms attached to the electronegative F, N, and O atoms will show characteristic chemical shifts. The carbon bearing the fluorine (C5) would exhibit a large C-F coupling constant. The carbons attached to the amino groups (C1, C2) would be shielded relative to unsubstituted benzene, while the carbon attached to the nitro group (C3) would be significantly deshielded.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C1 | 135 - 145 | Attached to -NH₂. |
| C2 | 130 - 140 | Attached to -NH₂, adjacent to -NO₂. |
| C3 | 145 - 155 | Attached to -NO₂. |
| C4 | 100 - 110 | Shielded by two ortho -NH₂ groups. |
| C5 | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) | Attached to -F, large C-F coupling. |
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by distinct absorption bands for the N-H, N=O, and C-F bonds. The amino groups would show symmetric and asymmetric N-H stretching vibrations. The intramolecularly hydrogen-bonded N-H group might show a broader and lower frequency band compared to the free N-H group. The nitro group has characteristic strong asymmetric and symmetric stretching bands.
Predicted IR Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
|---|---|---|---|
| -NH₂ | 3300 - 3500 | Medium-Strong | N-H stretch (asymmetric & symmetric) |
| Aromatic C-H | 3000 - 3100 | Weak-Medium | C-H stretch |
| -NO₂ | 1520 - 1560 | Strong | Asymmetric N=O stretch |
| -NO₂ | 1330 - 1370 | Strong | Symmetric N=O stretch |
Impact of Fluoro and Nitro Groups on the Electronic Properties of the Aromatic Ring
The electronic landscape of the benzene ring in this compound is a direct consequence of the opposing inductive and resonance effects of its substituents.
The combination of the strongly deactivating nitro group and the inductively deactivating fluoro group renders the aromatic ring electron-deficient, which in turn influences its chemical reactivity and the properties of molecules derived from it.
Conformational Preferences and their Relationship to Molecular Interactions
The three-dimensional structure and conformational flexibility of this compound are significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding. youtube.com The ortho arrangement of an amino group (at C2) and a nitro group (at C3) creates an ideal geometry for the formation of a stable, six-membered pseudo-ring through an N-H···O hydrogen bond. nih.govacs.org
This intramolecular hydrogen bond has several important consequences:
Planarity: It locks the involved amino and nitro groups into a coplanar arrangement with the benzene ring. This enforced planarity enhances π-electron delocalization between the ring and the nitro group. nih.govacs.org
Rotational Barrier: The rotation around the C-N bonds of both the amino and nitro groups is restricted, reducing the conformational freedom of the molecule.
Acidity/Basicity: The hydrogen atom involved in the intramolecular bond is less available for intermolecular interactions, and the basicity of the participating amino group is reduced compared to the non-hydrogen-bonded amino group at C1. wikipedia.org
Molecular Interactions: By satisfying one of the hydrogen bond donor/acceptor sites internally, the molecule's pattern of intermolecular interactions is altered. This affects how the molecules pack in the solid state and how they interact with solvents or biological receptors. Studies on similar nitroanilines have shown that intermolecular hydrogen bonds between amino and nitro groups are a predominant feature in their crystal structures, often dictating the entire packing motif. acs.org The presence of a strong intramolecular bond in this compound would compete with these intermolecular interactions.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 15N-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Fluoro-3-nitrobenzene-1,2-diamine. By analyzing the magnetic properties of its atomic nuclei, NMR provides precise information about the chemical environment of each atom.
¹H-NMR (Proton NMR): In a typical ¹H-NMR spectrum, the aromatic protons of similar nitroaromatic compounds show distinct chemical shifts. For instance, in related compounds like p-nitroaniline, the aromatic protons appear as doublets at approximately 7.98 ppm and 6.64 ppm in DMSO-d6. rsc.org For this compound, the aromatic protons are expected in the range of δ 6.8–7.2 ppm. The specific shifts and coupling constants would be influenced by the fluorine, nitro, and two amine substituents on the benzene (B151609) ring.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For a related compound, p-nitroaniline, the carbon signals are observed at δ 156.67, 136.63, 127.37, and 113.35 ppm in DMSO-d6. rsc.org The carbon atoms in this compound would exhibit characteristic shifts due to the electronic effects of the attached functional groups. The carbon attached to the fluorine atom would show a large C-F coupling constant.
¹⁵N-NMR (Nitrogen-15 NMR): ¹⁵N-NMR can be used to probe the nitrogen atoms of the amine and nitro groups. Although less common, it can provide valuable data on the electronic structure at the nitrogen centers.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | 6.8 - 7.2 | m | - |
| ¹³C | 110 - 160 | m | J(C-F) |
Note: The table presents predicted ranges based on similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LCMS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for this compound. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 172.13, corresponding to the protonated molecule (C₆H₆FN₃O₂ + H⁺).
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is useful for analyzing the purity of this compound and for identifying any impurities or byproducts from its synthesis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of the functional groups provide a molecular fingerprint.
Key expected IR absorption bands include:
N-H stretching: Around 3300 cm⁻¹ for the amine groups.
Aromatic C-H stretching: Typically above 3000 cm⁻¹.
N-O stretching (nitro group): Asymmetric and symmetric stretches usually appear in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C-F stretching: In the region of 1000-1400 cm⁻¹.
Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H (amine) | ~3300 |
| C-H (aromatic) | >3000 |
| N-O (nitro) | 1500-1550 & 1300-1350 |
| C-F | 1000-1400 |
| C=C (aromatic) | 1400-1600 |
Advanced Chromatographic Techniques (e.g., HPLC, Column Chromatography for Purification and Analysis)
Chromatographic methods are essential for the purification and analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound. A common method involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. This technique can effectively separate the target compound from starting materials, intermediates, and byproducts.
Column Chromatography: For preparative scale purification, column chromatography is frequently used. A silica (B1680970) gel stationary phase is typically employed, with a solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, to elute the compound and separate it from less polar and more polar impurities.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal of this compound. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The resulting crystal structure would reveal the planarity of the benzene ring and the conformation of the amine and nitro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
